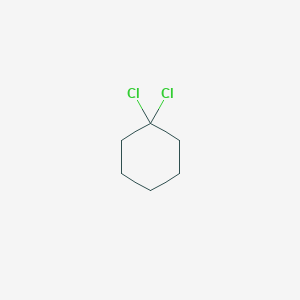
1,1-Dichlorocyclohexane
Vue d'ensemble
Description
1,1-Dichlorocyclohexane: is an organic compound with the molecular formula C6H10Cl2 . It is a disubstituted cyclohexane where two chlorine atoms are attached to the same carbon atom in the cyclohexane ring. This compound is a colorless liquid at room temperature and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,1-Dichlorocyclohexane can be synthesized through the chlorination of cyclohexane. The reaction involves the addition of chlorine gas to cyclohexane in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms on the same carbon atom.
Industrial Production Methods:
In an industrial setting, the production of this compound typically involves the use of large-scale chlorination reactors. The process is carefully controlled to ensure the selective formation of the 1,1-dichloro isomer. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are optimized to maximize yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
1,1-Dichlorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can undergo elimination reactions to form cyclohexene derivatives. This typically involves the removal of hydrogen chloride (HCl) under basic conditions.
Reduction Reactions: It can be reduced to cyclohexane by using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.
Elimination: Strong bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) are used to promote elimination reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Major Products Formed:
Substitution: Products such as cyclohexanol, cyclohexylamine, or cyclohexyl ethers.
Elimination: Cyclohexene and its derivatives.
Reduction: Cyclohexane.
Applications De Recherche Scientifique
1,1-Dichlorocyclohexane is used in various scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of other organic compounds. It is also used in studies involving reaction mechanisms and stereochemistry.
Biology: It is used in biochemical studies to understand the effects of chlorinated hydrocarbons on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: It is used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-dichlorocyclohexane involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of hydrogen chloride.
Comparaison Avec Des Composés Similaires
- 1,2-Dichlorocyclohexane
- 1,3-Dichlorocyclohexane
- 1,4-Dichlorocyclohexane
Comparison:
1,1-Dichlorocyclohexane is unique in that both chlorine atoms are attached to the same carbon atom, whereas in the other isomers, the chlorine atoms are attached to different carbon atoms. This structural difference influences the compound’s reactivity and the types of reactions it undergoes. For example, this compound is more prone to elimination reactions compared to its isomers due to the presence of two chlorine atoms on the same carbon, which facilitates the formation of a double bond.
Propriétés
IUPAC Name |
1,1-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-6(8)4-2-1-3-5-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRDJCBZCLUBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175305 | |
| Record name | Cyclohexane, 1,1-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108-92-1 | |
| Record name | Cyclohexane, 1,1-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002108921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-DICHLOROCYCLOHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,1-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dichlorocyclohexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQ6LZL42U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do we have into the conformational behavior of 1,1-Dichlorocyclohexane?
A: Research suggests that this compound primarily exists in chair conformations. [] Dipole moment measurements, conducted in both benzene and carbon tetrachloride solutions, showed no significant variation across different solvents. This finding indicates that flexible conformations, which would lead to varying dipole moments in different solvents, are likely not present in substantial amounts. [] This preference for chair conformations is crucial for understanding the molecule's interactions and reactivity.
Q2: How does the dielectric behavior of this compound change at low temperatures?
A: Studies on the dielectric properties of supercooled this compound reveal valuable information about its molecular mobility at low temperatures. [] By analyzing the dielectric constant in the anomalous dispersion region, researchers can determine thermodynamic parameters associated with dielectric relaxation. [] These parameters, including free energy, entropy, and enthalpy of activation, provide insights into the molecular motions and rearrangements occurring during the relaxation process in a supercooled state.
Q3: Can you elaborate on the photochemical behavior of this compound and its implications?
A: While not directly studied in the provided papers, insights can be drawn from the photolysis of the related compound, 1-Chloro-1-nitrosocyclohexane. [] The research highlights that the photolysis of this compound leads to the formation of various products, including this compound, through a mechanism primarily involving C-NO bond cleavage. [] This information suggests potential pathways for the formation and reactivity of this compound in photochemical reactions. Understanding such photochemical processes is crucial, especially considering the potential environmental implications and degradation pathways of halogenated organic compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


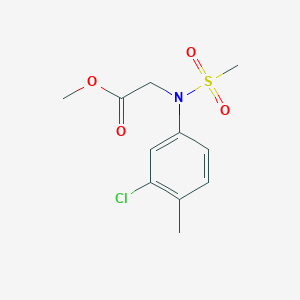
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)
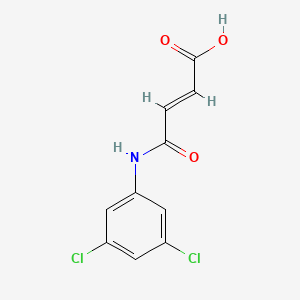
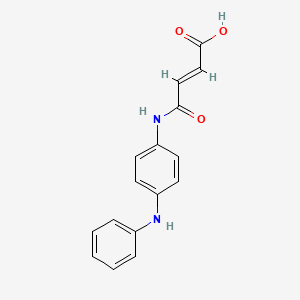
![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)
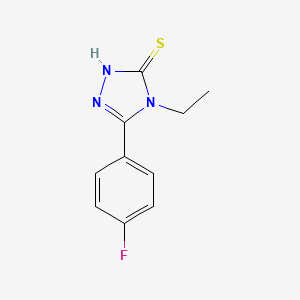
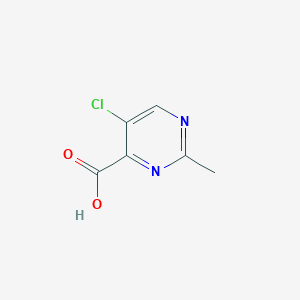
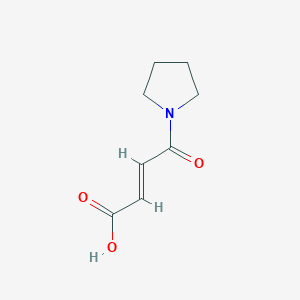

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)
![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)
